molecular formula C19H21NO3 B13954653 Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(cyclopentylacetyl)- CAS No. 50332-18-8

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(cyclopentylacetyl)-

Cat. No.: B13954653
CAS No.: 50332-18-8
M. Wt: 311.4 g/mol
InChI Key: GCNAZIAWJHFARA-UHFFFAOYSA-N
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Description

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(cyclopentylacetyl)- is a complex organic compound with a unique structure that combines elements of indole and dioxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(cyclopentylacetyl)- typically involves multi-step organic reactions. The initial steps often include the formation of the indole ring, followed by the introduction of the dioxolane moiety. The cyclopentylacetyl group is then added through acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(cyclopentylacetyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(cyclopentylacetyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(cyclopentylacetyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds with similar indole structures but different functional groups.

    Dioxolane derivatives: Compounds with similar dioxolane rings but different substituents.

    Cyclopentylacetyl derivatives: Compounds with the cyclopentylacetyl group but different core structures.

Uniqueness

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(cyclopentylacetyl)- is unique due to its combination of indole and dioxolane rings, along with the cyclopentylacetyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

50332-18-8

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2-cyclopentyl-1-(4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl)ethanone

InChI

InChI=1S/C19H21NO3/c21-19(8-12-4-1-2-5-12)20-15-7-3-6-13(15)14-9-17-18(10-16(14)20)23-11-22-17/h9-10,12H,1-8,11H2

InChI Key

GCNAZIAWJHFARA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)N2C3=C(CCC3)C4=CC5=C(C=C42)OCO5

Origin of Product

United States

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